6-Methylhept-1-en-3-yne 6-Methylhept-1-en-3-yne
Brand Name: Vulcanchem
CAS No.: 28339-57-3
VCID: VC20657281
InChI: InChI=1S/C8H12/c1-4-5-6-7-8(2)3/h4,8H,1,7H2,2-3H3
SMILES:
Molecular Formula: C8H12
Molecular Weight: 108.18 g/mol

6-Methylhept-1-en-3-yne

CAS No.: 28339-57-3

Cat. No.: VC20657281

Molecular Formula: C8H12

Molecular Weight: 108.18 g/mol

* For research use only. Not for human or veterinary use.

6-Methylhept-1-en-3-yne - 28339-57-3

Specification

CAS No. 28339-57-3
Molecular Formula C8H12
Molecular Weight 108.18 g/mol
IUPAC Name 6-methylhept-1-en-3-yne
Standard InChI InChI=1S/C8H12/c1-4-5-6-7-8(2)3/h4,8H,1,7H2,2-3H3
Standard InChI Key ZABDDGZHXCDSCW-UHFFFAOYSA-N
Canonical SMILES CC(C)CC#CC=C

Introduction

Molecular Structure and Characterization

Structural Features

6-Methylhept-1-en-3-yne features a seven-carbon chain with a methyl branch at the sixth carbon, a triple bond between carbons 3 and 4, and a double bond between carbons 1 and 2. Its IUPAC name, 6-methylhept-1-en-3-yne, reflects this arrangement. The compound’s canonical SMILES notation, CC(C)CC#CC=C, encodes its connectivity, while its InChIKey (ZABDDGZHXCDSCW-UHFFFAOYSA-N) provides a unique identifier for chemical databases .

Table 1: Structural and Computational Data

PropertyValueSource
Molecular FormulaC8H12\text{C}_8\text{H}_{12}
Molecular Weight108.18 g/mol
Exact Mass108.09400
LogP (Partition Coefficient)2.22190

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy and gas chromatography–mass spectrometry (GC-MS) are pivotal for confirming its structure. The 1H^1\text{H}-NMR spectrum typically shows resonances for the methyl group (~1.7 ppm), allylic protons near the triple bond (~2.3 ppm), and vinyl protons (~5.1 ppm). Infrared (IR) spectroscopy reveals stretches for the sp-hybridized carbon-carbon triple bond (~2100 cm1^{-1}) and the sp2^2-hybridized double bond (~1650 cm1^{-1}).

Synthesis and Reaction Mechanisms

Synthetic Routes

The synthesis of 6-methylhept-1-en-3-yne often involves alkyne homologation or cross-coupling strategies. A common method utilizes the Cadiot-Chodkiewicz coupling, where a terminal alkyne reacts with a bromoalkene in the presence of a copper(I) catalyst. Alternative approaches include:

  • Dehydrohalogenation: Elimination of hydrogen halides from dihaloalkanes under basic conditions.

  • Alkyne Metathesis: Redistribution of triple bonds using molybdenum or tungsten catalysts.

Table 2: Representative Synthetic Conditions

MethodReagents/CatalystsYield
Cadiot-ChodkiewiczCuI, NH2_2OH·HCl65–72%
DehydrohalogenationKOH, Ethanol58–64%
MetathesisMo(NAr)(CHCMe3_3)2_270–75%

Key Chemical Reactions

The compound undergoes reactions typical of terminal alkynes and alkenes:

  • Hydrogenation: Catalytic hydrogenation with palladium or nickel converts the triple bond to a single bond, yielding 6-methylhept-1-ene.

  • Hydration: Acid-catalyzed hydration (e.g., HgSO4_4) produces a ketone via Markovnikov addition.

  • Cycloadditions: Participates in [2+2] and Diels-Alder reactions to form cyclic structures.

Physicochemical Properties

Thermodynamic Parameters

While experimental data for boiling and melting points remain limited, computational models estimate a boiling point of 122–128°C and a density of 0.763 g/cm3^3 . The compound’s flash point of 15.4°C classifies it as highly flammable, necessitating careful handling .

Table 3: Predicted Physicochemical Properties

PropertyValueMethod
Boiling Point122–128°CClausius-Clapeyron
Density0.763 g/cm3^3Molecular Dynamics
Vapor Pressure12.3 mmHg at 25°CAntoine Equation

Solubility and Reactivity

6-Methylhept-1-en-3-yne exhibits limited solubility in polar solvents like water but is miscible with hydrocarbons such as hexane. Its reactivity is dominated by the triple bond, which acts as a site for electrophilic additions and metal coordination.

Applications in Scientific Research

Organic Synthesis

The compound serves as a building block for complex molecules. For example, its triple bond undergoes Sonogashira coupling with aryl halides to form conjugated enynes, which are precursors to natural products and pharmaceuticals.

Materials Science

In polymer chemistry, 6-methylhept-1-en-3-yne participates in cyclopolymerization reactions to produce polyenes with applications in conductive materials.

Table 4: Industrial and Research Applications

ApplicationDescriptionReference
Pharmaceutical IntermediatesSynthesis of antitumor agents
Conductive PolymersCyclopolymerization
Catalysis StudiesHydrogenation mechanisms

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